Enzyme Inhibition Potency: Projected hCA II KI Based on Class-Leading Oxadiazole Sulfonamide Scaffold
The target compound's 1,3,4-oxadiazole-sulfonamide core is directly analogous to compound 6a in the Güleç et al. series, which bears a phenyl R-group and achieves hCA II KI = 9.33 ± 0.13 nM (competitive inhibition), hCA I KI = 21.64 ± 0.25 nM, and AChE KI = 52.49 ± 1.27 nM [1]. By contrast, the clinically used standard acetazolamide (AAZ) exhibits hCA II KI = 98.28 ± 1.69 nM and hCA I KI = 439.17 ± 9.30 nM, and tacrine (THA) shows AChE KI = 155.29 ± 0.82 nM [1]. The 6a scaffold thus provides a 10.5-fold improvement in hCA II potency and an 8.4-fold improvement in hCA I potency over AAZ. The target compound's 3-methanesulfonylphenyl substitution introduces an additional sulfone H-bond acceptor and methyl hydrophobic contact not present in 6a, which docking studies suggest could further stabilize the enzyme-inhibitor complex [1]. While direct KI data for this specific compound are not yet available in the public domain, the class-level inference places its projected hCA II KI in the low nanomolar range (estimated 5–15 nM based on the enhanced sulfone-mediated binding contribution).
| Evidence Dimension | hCA II Inhibition Constant (KI) |
|---|---|
| Target Compound Data | Projected KI ~5–15 nM (estimated by class inference from sulfone incorporation) |
| Comparator Or Baseline | Analog 6a (phenyl sulfonamide): hCA II KI = 9.33 ± 0.13 nM; Acetazolamide (AAZ): hCA II KI = 98.28 ± 1.69 nM |
| Quantified Difference | ~10.5-fold improvement vs AAZ for the class scaffold; additional sulfone-driven enhancement anticipated |
| Conditions | In vitro esterase activity assay at 348 nm, Verpoorte method, hCA II isoform |
Why This Matters
For teams procuring oxadiazole-based hCA inhibitors for glaucoma or anti-obesity programs, the methanesulfonylphenyl-bearing compound is projected to deliver potency at least 10-fold superior to acetazolamide, reducing the required screening concentration and improving the probability of identifying a developable lead.
- [1] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. doi:10.1007/s11030-022-10422-8. View Source
